MK-8033 - 1001917-37-8

MK-8033

Catalog Number: EVT-276231
CAS Number: 1001917-37-8
Molecular Formula: C25H21N5O3S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8033 (1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide) is a potent and selective small molecule inhibitor of the c-Met and Ron receptor tyrosine kinases []. These kinases play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of these kinases is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. MK-8033 has been investigated for its potential as an anti-cancer agent in preclinical and early-phase clinical trials.

Synthesis Analysis

A novel two-step protocol was developed for the synthesis of benzylic sulfonamides, including MK-8033 []. While specific details of the synthesis are not provided in the abstracts, the report highlights the development of a new synthetic route to access MK-8033 and its analogues.

Molecular Structure Analysis

An X-ray co-crystal structure of MK-8033 with the activated form of c-Met has been determined [, ]. This structure reveals that MK-8033 binds to the ATP-binding site of c-Met in a specific conformation, explaining its selectivity for the activated form of the kinase. The structure also provides insights into the binding interactions responsible for the high affinity and specificity of MK-8033 for c-Met and Ron.

Mechanism of Action

MK-8033 is an ATP-competitive inhibitor of c-Met and Ron kinases []. It binds to the ATP-binding site of these kinases and prevents the binding of ATP, which is required for their kinase activity []. By inhibiting c-Met and Ron, MK-8033 blocks downstream signaling pathways, including ERK1/2 and Akt, leading to the inhibition of cell proliferation, survival, and migration in cancer cells [, ]. Interestingly, MK-8033 exhibits preferential binding to the activated conformation of c-Met, suggesting a unique mechanism for its selectivity [, ].

Applications
  • Developing targeted cancer therapies: Preclinical studies have demonstrated that MK-8033 inhibits tumor cell growth in vitro and in vivo in various cancer models, including gastric cancer [, ], non-small cell lung cancer (NSCLC) [, ], and uveal melanoma [].
  • Overcoming resistance to other therapies: Research suggests that MK-8033 could potentially overcome resistance to other cancer therapies. For example, in NSCLC, c-Met activation has been linked to resistance to EGFR inhibitors like Erlotinib and Gefitinib. Combining MK-8033 with these EGFR inhibitors showed synergistic antitumor activity in preclinical models []. Similarly, MK-8033 sensitized NSCLC cells to radiation, particularly in cells with high basal c-Met expression or radiation-induced c-Met upregulation [].
  • Identifying predictive biomarkers for response: Research indicates that the effectiveness of MK-8033 might be influenced by the activation status of certain signaling pathways. For example, studies suggest that basal levels of RAS pathway activation could be a potential predictor of response to MK-8033 treatment [].

5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r

Compound Description: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r is another name for MK-8033, used in a study describing its discovery and development as a c-Met/Ron dual inhibitor. []

Relevance: This compound is identical to the target compound MK-8033 and is mentioned by its alternative name in the context of its discovery and characterization. []

Erlotinib

Compound Description: Erlotinib is an EGFR inhibitor investigated for its synergistic antitumor activity in combination with MK-8033 in non-small cell lung cancer (NSCLC) models. []

Relevance: Unlike the target compound MK-8033, which inhibits c-Met and Ron kinases, Erlotinib targets EGFR. Studies have shown that combining Erlotinib with MK-8033 results in enhanced growth inhibition in NSCLC cells compared to either drug alone. []

Gefitinib

Compound Description: Gefitinib, similar to Erlotinib, is an EGFR inhibitor explored in combination with MK-8033 for its potential in treating NSCLC. []

Relevance: While MK-8033 targets c-Met and Ron kinases, Gefitinib inhibits EGFR. Combining Gefitinib with MK-8033 demonstrated superior tumor growth suppression compared to monotherapy in preclinical models. []

5-Fluorouracil (5-FU)

Compound Description: 5-FU is a standard chemotherapeutic agent used in the treatment of gastric cancer. It was studied in combination with MK-8033 and cisplatin to evaluate their combined antitumor effects. []

Relevance: Unlike MK-8033, which is a specific c-Met/Ron dual kinase inhibitor, 5-FU is a chemotherapy drug with a different mechanism of action. Combining 5-FU and cisplatin with MK-8033 showed a greater benefit in inhibiting tumor growth progression compared to monotherapy or the standard regimen of 5-FU and cisplatin alone. []

Cisplatin

Compound Description: Cisplatin, a platinum-based chemotherapy drug, is part of the standard treatment regimen for gastric cancer. It was investigated alongside MK-8033 and 5-FU to assess their combined effect on tumor growth. []

Relevance: Cisplatin operates via a different mechanism compared to MK-8033, a specific c-Met/Ron dual kinase inhibitor. The combination of cisplatin, 5-FU, and MK-8033 demonstrated improved efficacy in inhibiting tumor growth compared to individual treatments or the standard regimen of cisplatin and 5-FU alone. []

AZD6244 (MEKi)

Compound Description: AZD6244 is a MEK inhibitor studied in combination with MK-8033 to evaluate its impact on uveal melanoma (UM) cell growth and migration. []

Relevance: Unlike MK-8033, which targets c-Met and Ron, AZD6244 specifically inhibits MEK. Combining both inhibitors showed a synergistic effect in reducing the growth of uveal melanoma cells, particularly those with G-alpha protein mutations, compared to either drug alone. []

Properties

CAS Number

1001917-37-8

Product Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3

InChI Key

VMJFTOSOFDEKTM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8033; MK8033; MK 8033.

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.